What is the function of UAMC-00039 dihydrochloride?
What is the function of UAMC-00039 dihydrochloride?
An In-depth Technical Guide on the Function of UAMC-00039 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAMC-00039 dihydrochloride is a potent and highly selective small molecule inhibitor of dipeptidyl peptidase II (DPP-II), also known as quiescent cell proline dipeptidase (QPP) or dipeptidyl peptidase 7 (DPP7).[1][2][3] This technical guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to UAMC-00039 dihydrochloride, positioning it as a critical tool for elucidating the physiological and pathological roles of DPP-II.
Core Function and Mechanism of Action
The primary function of UAMC-00039 dihydrochloride is the potent, reversible, and competitive inhibition of dipeptidyl peptidase II.[2] DPP-II is a serine protease that cleaves N-terminal dipeptides from proteins and peptides, with a preference for those containing proline in the penultimate position. The enzyme is thought to be involved in the degradation of collagen, substance P, and various proline-containing neuropeptides.[1] By inhibiting DPP-II, UAMC-00039 dihydrochloride serves as a valuable chemical probe to investigate the biological processes regulated by this enzyme.
The mechanism of action is centered on the competitive binding of UAMC-00039 dihydrochloride to the active site of the DPP-II enzyme, thereby preventing the binding and subsequent cleavage of its natural substrates.
Caption: Mechanism of UAMC-00039 dihydrochloride as a DPP-II inhibitor.
Quantitative Data: Potency and Selectivity
UAMC-00039 dihydrochloride exhibits exceptional potency for DPP-II and high selectivity against other dipeptidyl peptidases, as summarized in the table below. This selectivity is crucial for minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to the inhibition of DPP-II.
| Target Enzyme | IC50 Value | Reference |
| Dipeptidyl Peptidase II (DPP-II) | 0.48 nM | [1][2][3] |
| Dipeptidyl Peptidase IV (DPP-IV) | 165 µM | [1][3] |
| Dipeptidyl Peptidase 8 (DPP-8) | 142 µM | [3] |
| Dipeptidyl Peptidase 9 (DPP-9) | 78.6 µM | [3] |
Experimental Protocols
While specific, detailed protocols require access to the primary literature, a general methodology for assessing the in vivo effects of UAMC-00039 dihydrochloride can be outlined based on published studies.[4]
In Vivo DPP-II Inhibition Assay
Objective: To determine the dose-dependent inhibition of DPP-II in peripheral organs following oral or intravenous administration of UAMC-00039 dihydrochloride.
Animal Models:
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Rats (e.g., Wistar)
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Mice (e.g., C57BL/6)
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Rabbits (e.g., New Zealand White)
Methodology:
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Compound Administration: A cohort of animals is administered UAMC-00039 dihydrochloride at various doses (e.g., 2 mg/kg) via oral gavage or intravenous injection. A control group receives the vehicle solution.
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Tissue Collection: At specified time points post-administration, animals are euthanized, and peripheral organs (e.g., liver, kidney, spleen) are harvested.
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Tissue Homogenization: Tissues are homogenized in a suitable buffer (e.g., Tris-HCl) to prepare tissue lysates.
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DPP-II Activity Assay: The enzymatic activity of DPP-II in the tissue lysates is measured using a fluorogenic or chromogenic substrate specific for DPP-II. The rate of substrate cleavage is monitored over time.
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Data Analysis: The DPP-II activity in the treated groups is compared to the vehicle control group to determine the percentage of inhibition at each dose.
Caption: Workflow for in vivo evaluation of UAMC-00039.
In Vivo Pharmacological Profile
Studies in animal models have demonstrated that UAMC-00039 dihydrochloride is orally available and exhibits a dose-dependent inhibition of DPP-II in peripheral organs.[1] Importantly, at a dose of 2 mg/kg administered orally, the compound did not elicit signs of acute toxicity.[1] A comprehensive evaluation of general behavior, body temperature, respiration, bleeding time, blood pressure, urine volume, liver function, and gastrointestinal parameters revealed no significant alterations, suggesting a favorable preliminary safety profile.[1]
Conclusion
UAMC-00039 dihydrochloride is a highly potent and selective research tool for the investigation of dipeptidyl peptidase II. Its robust inhibitory activity, coupled with its demonstrated in vivo efficacy and favorable acute toxicity profile, makes it an invaluable asset for researchers in academia and the pharmaceutical industry. The use of UAMC-00039 dihydrochloride will be instrumental in further delineating the role of DPP-II in health and disease, potentially uncovering new therapeutic avenues for a variety of pathological conditions.
References
- 1. UAMC 00039 dihydrochloride | 697797-51-6 [amp.chemicalbook.com]
- 2. UAMC00039 dihydrochloride - Immunomart [immunomart.com]
- 3. UAMC 00039 dihydrochloride | Other Proteases | Tocris Bioscience [tocris.com]
- 4. In vivo effects of a potent, selective DPPII inhibitor: UAMC00039 is a possible tool for the elucidation of the physiological function of DPPII - PubMed [pubmed.ncbi.nlm.nih.gov]
